Product packaging for 3-Bromo-5-(methoxymethyl)pyridine(Cat. No.:CAS No. 173999-17-2)

3-Bromo-5-(methoxymethyl)pyridine

Cat. No.: B179574
CAS No.: 173999-17-2
M. Wt: 202.05 g/mol
InChI Key: CMBXJVRGUSEWNE-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethyl)pyridine (CAS 173999-17-2) is a valuable pyridine-based chemical building block in organic synthesis and medicinal chemistry research. This compound, with molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol, is characterized as an off-white to light-colored solid that should be stored sealed in a dry environment at 2-8°C . The bromine substituent at the 3-position of the pyridine ring makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the introduction of the 5-(methoxymethyl)pyridyl moiety into more complex molecular architectures. The methoxymethyl group at the 5-position can also serve as a protected form of a hydroxymethyl group, offering additional synthetic utility . As a key scaffold, this compound is relevant in the synthesis of active pharmaceutical ingredients and biologically active molecules, including studies related to the treatment of allergic rhinitis and certain carcinomas . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B179574 3-Bromo-5-(methoxymethyl)pyridine CAS No. 173999-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXJVRGUSEWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595237
Record name 3-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-17-2
Record name 3-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Methoxymethyl Pyridine and Analogous Pyridine Derivatives

Regioselective Bromination Strategies for Pyridine (B92270) Nucleus Functionalization

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of many targeted pyridine derivatives. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, achieving high regioselectivity often requires specific strategies.

Direct Bromination of Pyridine Precursors

Direct bromination of pyridine and its derivatives can be achieved using various brominating agents. The reaction of pyridine with bromine generally requires high temperatures and leads to a mixture of polybrominated products. However, by carefully selecting the substrate and reaction conditions, regioselective bromination can be accomplished. For instance, the bromination of certain substituted pyridines can favor the formation of the 3-bromo or 3,5-dibromo derivatives. youtube.comsci-hub.se The use of less reactive brominating agents, such as N-bromosuccinimide (NBS), can also offer better control over the regioselectivity. acs.org

Recent developments have explored electrochemical methods for bromination, which offer a more sustainable approach by using bromide salts as the bromine source under mild conditions. researchgate.net These methods can provide good yields and may be scaled up for larger-scale production. researchgate.net Another approach involves visible-light-induced catalytic selective halogenation, which has been shown to be effective for various aromatic and heterocyclic compounds. mdpi.com

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgharvard.eduznaturforsch.com This method involves the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. clockss.org The resulting organolithium intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at the desired position. clockss.orgacs.org

Common directing groups for pyridine include amides, carbamates, and ethers. harvard.edu For example, an O-pyridyl carbamate (B1207046) can direct lithiation to the adjacent position, which upon treatment with an electrophile like iodine, yields the corresponding substituted pyridine. acs.org The choice of the lithiating agent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and the reaction temperature are crucial for the success of this method, as they can prevent side reactions like addition to the C=N bond of the pyridine ring. clockss.org The use of hindered lithium reagents like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can also be beneficial in this regard. clockss.org

Directing GroupLithiating AgentElectrophileReference
OCONEt2sec-BuLi, TMEDAI2 harvard.edu
AmideLDAVarious clockss.org
Methoxy (B1213986)n-BuLiVarious harvard.edu

Methodologies for the Introduction of the Methoxymethyl Moiety

The methoxymethyl group can be introduced onto the pyridine ring through several synthetic routes, often starting from a pre-functionalized pyridine derivative.

Alkylation of Hydroxymethyl-Substituted Pyridines

A common and straightforward method for synthesizing methoxymethyl-substituted pyridines is the alkylation of the corresponding hydroxymethyl derivative. chemicalbook.comcymitquimica.comchemnet.comfrontierspecialtychemicals.com This can be achieved by treating the hydroxymethylpyridine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A typical procedure involves the deprotonation of the hydroxyl group with a base like sodium hydride to form an alkoxide, which then undergoes nucleophilic substitution with the methylating agent.

Etherification Reactions from Pyridine Carbinols

Etherification of pyridine carbinols provides another route to methoxymethyl pyridines. The Williamson ether synthesis, involving the reaction of a sodium pyridylmethoxide with a methyl halide, is a classic example. More modern methods, such as the Mitsunobu reaction, allow for the formation of ethers under milder conditions. This reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by methanol.

Another approach is base-catalyzed C-H etherification, which has been demonstrated for the functionalization of heteroarenes. nih.gov This method can be used to introduce an alkoxide directly onto the pyridine ring, although it may require specific catalysts and conditions to achieve the desired regioselectivity. nih.govrsc.org

Starting MaterialReagentsProductReference
3-Bromo-5-(hydroxymethyl)pyridineNaH, CH3I3-Bromo-5-(methoxymethyl)pyridine accelachem.comrlavie.com
3-Bromopyridine2-Ethyl-1-hexanol, KOH, 18-crown-64-((2-Ethylhexyl)oxy)-3-bromopyridine rsc.org

Strategies for Formation from Formyl or Other Carbonyl Pyridine Derivatives

The methoxymethyl group can also be generated from a formyl or other carbonyl group on the pyridine ring. One strategy involves the reduction of a 5-formyl-pyridine-2,3-dicarboxylic acid ester to the corresponding alcohol, which can then be converted to the methoxymethyl derivative. google.com For instance, the reduction of the formyl group to a hydroxymethyl group can be accomplished using a reducing agent like sodium borohydride. google.com Subsequent etherification, as described in section 2.2.1, would yield the desired methoxymethyl pyridine.

Alternatively, processes have been developed for the direct conversion of certain pyridylmethylammonium halides to 5-(alkoxymethyl)pyridine-2,3-dicarboxylates in a single step using an alcohol and a base at elevated temperatures. google.com

Multi-Step Convergent and Linear Synthetic Pathways

The construction of the this compound scaffold can be approached through either linear or convergent strategies. Linear synthesis involves the sequential modification of a starting material, gradually building up the target molecule. In contrast, convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages.

Sequential Functionalization of the Pyridine Ring System

A common and direct approach to synthesizing this compound and its analogs involves the sequential functionalization of a pre-existing pyridine ring. This linear strategy often begins with a readily available, appropriately substituted pyridine derivative.

A key starting material for such a strategy is 3,5-dibromopyridine (B18299). The differential reactivity of the bromine atoms can be exploited, or one can be selectively replaced. For instance, the synthesis of 3-bromo-5-methoxypyridine (B189597) has been achieved by reacting 3,5-dibromopyridine with sodium methoxide (B1231860). chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution, where one bromine atom is displaced by a methoxy group. A similar principle can be applied to introduce the methoxymethyl substituent.

A reported synthesis for a related compound, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)pyridine, provides a clear example of this sequential approach. The synthesis commences with 2,6-dimethoxypyridine, which undergoes lithiation followed by quenching with chloromethyl methyl ether to introduce the methoxymethyl group at the 3-position. Subsequent bromination with N-bromosuccinimide (NBS) selectively installs a bromine atom at the 5-position, yielding the desired product. This method highlights the utility of directed ortho-metalation and subsequent electrophilic substitution to achieve the desired substitution pattern.

The sequential functionalization of dihalopyridines is another powerful tool. For example, 3,5-diiodopyridine (B1353092) and 5-bromo-3-iodopyridine have been used in double Sonogashira coupling reactions to synthesize 2,3,5-trisubstituted azaindoles, demonstrating the feasibility of selectively reacting at different halogenated positions. researchgate.netnih.govmdpi.com This type of selective cross-coupling can be envisioned for the synthesis of this compound analogs by first selectively coupling at the 3-position of a 3,5-dihalopyridine and then introducing the methoxymethyl group at the 5-position, or vice versa.

Below is a table summarizing a representative sequential functionalization approach:

StepReactant(s)Reagent(s)ProductYield (%)
12,6-Dimethoxypyridinen-BuLi, then ClCH₂OCH₃2,6-Dimethoxy-3-(methoxymethyl)pyridine96
22,6-Dimethoxy-3-(methoxymethyl)pyridineN-Bromosuccinimide (NBS)3-Bromo-2,6-dimethoxy-5-(methoxymethyl)pyridine-

Tandem Reaction Sequences for Target Compound Preparation

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step, all within a single pot. These processes are highly efficient as they reduce the number of work-up and purification steps, saving time and resources.

Several tandem strategies have been developed for the synthesis of polysubstituted pyridines, which could be adapted for the preparation of this compound and its analogs. One such approach is the Bohlmann-Rahtz pyridine synthesis, which is a three-component reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate. core.ac.uk This method offers a high degree of regiocontrol and can be used to generate a library of pyridines with diverse substitution patterns. core.ac.uk By choosing appropriate starting materials, a pyridine ring with the desired substitution pattern can be constructed in a single step.

Another example of a tandem reaction for pyridine synthesis involves the acid-catalyzed reaction of enones and primary amines. mdpi.com This one-pot reaction proceeds without the need for metal reagents or external oxidants and involves C=C and C(sp³)–N bond cleavage to assemble the pyridine ring. mdpi.com

Furthermore, a three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and environmentally friendly route to highly functionalized pyridines. mdpi.com The reaction is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.com

A representative tandem reaction for the synthesis of polysubstituted pyridines is outlined in the table below:

Reaction TypeReactantsCatalyst/PromoterKey Features
Three-component cyclocondensationAlkynone, 1,3-dicarbonyl compound, Ammonium acetateNone (or mild acid)High regioselectivity, one-pot synthesis of polysubstituted pyridines. core.ac.uk
Acid-catalyzed tandem reactionEnones, Primary aminesAcidMetal-free, oxidant-free, involves C=C and C(sp³)–N bond cleavage. mdpi.com
Microwave-assisted three-component reactionAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesK₂CO₃Fast, environmentally benign, high yields of highly functionalized pyridines. mdpi.com

Despite a comprehensive search for experimental and predicted spectroscopic data for the chemical compound This compound , no specific research findings or spectral data sets are available in published literature or common chemical databases. The information required to generate a scientifically accurate article including detailed data for ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectroscopy for this particular molecule could not be located.

The search yielded spectroscopic information for structurally related but distinct compounds such as 3-bromo-5-methylpyridine (B130446) and 3-bromo-5-methoxypyridine. However, in strict adherence to the request to focus solely on this compound, data from these other compounds cannot be used.

Generating an article with the requested detailed spectroscopic analysis and data tables would require access to either experimental data from laboratory analysis of the compound or computationally predicted spectra from specialized software. As this information is not publicly available, it is not possible to fulfill the request without resorting to speculation or fabricating data, which would compromise the scientific accuracy of the article.

Therefore, the article on the "Advanced Spectroscopic and Structural Elucidation of this compound" cannot be generated at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Methoxymethyl Pyridine

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of 3-Bromo-5-(methoxymethyl)pyridine, with a molecular formula of C7H8BrNO, this technique is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. The presence of bromine is particularly significant due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This is instrumental in distinguishing it from other compounds that may have the same nominal mass.

Based on its molecular formula, the theoretical monoisotopic mass of the protonated molecule [M+H]+ can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition with a high degree of confidence.

Interactive Data Table: Theoretical Mass Calculation for [M+H]+ of this compound

ElementNumber of AtomsAtomic MassTotal Mass
Carbon (C)712.00000084.000000
Hydrogen (H)91.0078259.070425
Bromine (79Br)178.91833778.918337
Nitrogen (N)114.00307414.003074
Oxygen (O)115.99491515.994915
Total (79Br Isotope) 201.996751
Bromine (81Br)180.91629180.916291
Total (81Br Isotope) 203.994705

Note: The table presents the calculated theoretical exact masses for the protonated molecule containing the two most abundant isotopes of bromine. Actual experimental HRMS data would be required for confirmation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound molecular ion. In an MS/MS experiment, the molecular ions are isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing valuable information about the compound's structure.

A plausible fragmentation pattern for this compound would involve characteristic losses of neutral fragments from the parent ion. Common fragmentation pathways could include the loss of the methoxymethyl group, the bromine atom, or other small molecules.

Interactive Data Table: Plausible Fragmentation Pathways of this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment Ion
202/204 [M+H]+CH3OH (Methanol)170/172[3-Bromo-5-methylpyridine]+
202/204 [M+H]+Br• (Bromine radical)123[5-(methoxymethyl)pyridine]+•
202/204 [M+H]+CH2O (Formaldehyde)172/174[3-Bromo-5-methylpyridine]+
170/172HCN (Hydrogen cyanide)143/145[Brominated pyrrole (B145914) derivative]+

Note: This table represents predicted fragmentation pathways. Experimental MS/MS data is necessary to confirm these proposed fragmentation patterns and the relative abundances of the fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, there are no publicly accessible crystallographic studies specifically for the compound this compound. Therefore, a detailed analysis of its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions based on single-crystal X-ray diffraction, cannot be provided at this time.

Should a crystalline form of this compound be isolated and analyzed, X-ray crystallography would offer definitive insights into its three-dimensional structure. This would include the precise arrangement of the pyridine (B92270) ring, the bromine atom, and the methoxymethyl substituent, as well as how these molecules pack together in the crystal lattice. Such a study would reveal any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the solid-state properties of the compound.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Methoxymethyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of new bonds with high efficiency and selectivity. Palladium and nickel are among the most versatile metals for these transformations.

Palladium catalysts are widely used for their ability to facilitate the coupling of aryl halides with a variety of organic partners under relatively mild conditions. ethernet.edu.et

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govchemie-brunschwig.chnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. For a substrate like 3-bromo-5-(methoxymethyl)pyridine, a typical Suzuki-Miyaura reaction would involve its reaction with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base.

A representative, though generalized, reaction is shown below:

Scheme 1. General Suzuki-Miyaura coupling of this compound.

Catalyst SystemBaseSolventProduct Type
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneBiaryls, vinylpyridines
PdCl₂(dppf)K₃PO₄DMF, THFBiaryls, vinylpyridines

This table represents typical conditions for Suzuki-Miyaura couplings of bromopyridines; specific data for this compound is not detailed in the searched literature.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. google.comorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes. The reaction of this compound with a terminal alkyne would yield a 3-alkynyl-5-(methoxymethyl)pyridine derivative. scirp.org

A representative, though generalized, reaction is shown below:

Scheme 2. General Sonogashira coupling of this compound.

Catalyst SystemCo-catalystBaseSolventProduct Type
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIEt₃N, piperidineTHF, DMFArylalkynes
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMFArylalkynes

This table represents typical conditions for Sonogashira couplings of bromopyridines. scirp.orgacs.org Specific data for this compound is not detailed in the searched literature.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. chemie-brunschwig.chillinois.edu It is known for its high reactivity and functional group tolerance. The coupling of this compound with an organozinc reagent would provide access to a variety of substituted pyridines. acs.org

A representative, though generalized, reaction is shown below:

Scheme 3. General Negishi coupling of this compound.

Catalyst SystemOrganozinc ReagentSolventProduct Type
Pd(PPh₃)₄R-ZnClTHF, DMFAlkyl-, Aryl-, Vinylpyridines
Pd-PEPPSI-IPentR-ZnBrTHFAlkyl-, Arylpyridines

This table represents typical conditions for Negishi couplings of aryl bromides. acs.orgillinois.edu Specific data for this compound is not detailed in the searched literature.

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a powerful tool for the vinylation of aryl halides. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the corresponding 5-(methoxymethyl)-3-vinylpyridine derivative. researchgate.netbeilstein-journals.org

A representative, though generalized, reaction is shown below:

Scheme 4. General Heck reaction of this compound.

Catalyst SystemBaseAdditiveSolventProduct Type
Pd(OAc)₂/PPh₃Et₃N-DMF, NMPSubstituted Alkenes
Pd(OAc)₂K₂CO₃Bu₄NBrDMFSubstituted Alkenes

This table represents typical conditions for Heck reactions of aryl bromides. researchgate.net Specific data for this compound is not detailed in the searched literature.

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. nih.govresearchgate.net They are particularly effective for coupling with less reactive electrophiles and can exhibit unique reactivity patterns. Nickel-catalyzed Suzuki-Miyaura type reactions of heteroaryl bromides, for example, have been developed using simple nickel salts or pre-catalysts in green solvents like 2-Me-THF or t-amyl alcohol. nih.govrsc.org These methods can be applied to construct bis(heterocyclic) frameworks. nih.gov

While palladium is more common, a nickel-catalyzed Suzuki-Miyaura coupling of this compound would follow a similar pathway to the palladium-catalyzed version, often with different ligand requirements and reaction conditions.

Catalyst SystemBaseSolventProduct Type
NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol, 2-Me-THFBiaryls
Ni(COD)₂ / LigandK₃PO₄DMABiaryls

This table represents typical conditions for Nickel-catalyzed Suzuki-Miyaura couplings of bromopyridines. nih.govresearchgate.net Specific data for this compound is not detailed in the searched literature.

Other Metal-Mediated Coupling Processes

Beyond the more common Suzuki and Stille couplings, the bromine atom of this compound serves as a handle for other significant metal-catalyzed transformations, notably the Buchwald-Hartwig amination and the Sonogashira coupling. These reactions are pivotal for the introduction of nitrogen and carbon-based functionalities, respectively.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This method has largely superseded harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction would involve its coupling with a primary or secondary amine in the presence of a palladium catalyst and a base. The development of specialized phosphine (B1218219) ligands, such as BINAP and DPPP, has been crucial in extending the reaction's scope to a wider range of amines and improving reaction rates and yields. wikipedia.org

The Sonogashira coupling provides a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper co-catalysts. mdpi.comnih.gov This reaction is fundamental for constructing aryl-alkynes and conjugated enynes. mdpi.com The reactivity of this compound in a Sonogashira coupling would allow for the direct attachment of an alkynyl group at the C-3 position of the pyridine (B92270) ring. The standard conditions typically involve a palladium source like Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine. nih.gov The reaction has been successfully applied to various bromopyridine substrates, indicating its feasibility for this compound to generate novel alkyne-substituted pyridines. rsc.orgmdpi.com

Coupling ReactionTypical Catalyst SystemReactantExpected Product
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAP, NaOtBuR¹R²NH5-(Methoxymethyl)-N,N-(R¹,R²)pyridin-3-amine
Sonogashira CouplingPd(PPh₃)₄ / CuI, Et₃NR-C≡CH3-((R)ethynyl)-5-(methoxymethyl)pyridine

Nucleophilic Substitution Reactions on the Pyridine Ring

Regioselectivity and Scope of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In pyridine systems, the electronegative nitrogen atom inherently makes the ring electron-poor, thus activating it towards nucleophilic attack. mdpi.com The positions most activated for SNAr are the α (C2, C6) and γ (C4) positions, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom. researchgate.netthieme-connect.com

In the case of this compound, the bromine atom is located at the C-3 position, which is a β-position. Nucleophilic attack at this position does not allow for the direct delocalization of the resulting negative charge onto the pyridine nitrogen. Consequently, the C-3 position is significantly less reactive towards SNAr compared to the C-2, C-4, and C-6 positions. thieme-connect.com The presence of the methoxymethyl group at C-5, a weak electron-donating group, does not sufficiently activate the C-3 position for substitution. Therefore, direct displacement of the bromide via a standard SNAr mechanism is generally considered difficult and requires harsh reaction conditions or alternative activation methods.

Transformations Involving Hard and Soft Nucleophiles

The reactivity in SNAr reactions can also be influenced by the nature of the attacking nucleophile, which can be classified as "hard" or "soft" based on the Hard and Soft Acids and Bases (HSAB) principle.

Hard Nucleophiles : These are typically characterized by a high charge-to-radius ratio and include species like hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and amides (R₂N⁻).

Soft Nucleophiles : These have a lower charge-to-radius ratio and are more polarizable. Examples include thiolates (RS⁻) and iodide (I⁻).

For this compound, the inherent low reactivity of the C-3 position towards SNAr applies to both hard and soft nucleophiles. While reactions of N-activated pyridinium (B92312) salts can show regioselectivity dependent on the nucleophile's hardness, the unactivated substrate itself is not prone to direct substitution at C-3. uiowa.edu Any potential reaction would likely require conditions that promote alternative mechanisms, such as those involving metal catalysis or the formation of an aryne intermediate, rather than a direct SNAr pathway. The coordination of a hard Lewis acid to the pyridine nitrogen could potentially enhance reactivity, but direct displacement of the C-3 bromine by common hard or soft nucleophiles remains an unfavorable process. acs.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which also forms a Lewis acid-base complex with the electrophile's catalyst, further deactivating the ring. When substitution does occur, it is typically directed to the C-3 or C-5 positions.

Nitration Reactions

The nitration of substituted pyridines is a classic example of EAS. For this compound, the directing effects of the existing substituents must be considered. The bromine at C-3 is a deactivating, ortho-, para-director, while the methoxymethyl group at C-5 is a weakly activating ortho-, para-director. The pyridine nitrogen directs incoming electrophiles to the meta positions (C-3 and C-5), which are already substituted.

Research on the closely related compound, 3-bromo-5-methoxypyridine-N-oxide, shows that nitration with a mixture of fuming nitric acid and sulfuric acid results in the isolation of the 6-nitro derivative as the sole product. researchgate.net The N-oxide group activates the C-2, C-4, and C-6 positions to electrophilic attack. The combined directing influence of the bromo and methoxy (B1213986) groups, along with the N-oxide, favors substitution at the C-6 position. While the methoxymethyl group in the title compound may have slightly different electronic effects than a methoxy group, a similar outcome directing nitration to the C-2 or C-6 position would be anticipated, especially if the reaction is performed on the corresponding N-oxide.

ReactantReagentsMajor ProductReference
3-Bromo-5-methoxypyridine-N-oxideFuming HNO₃, H₂SO₄3-Bromo-5-methoxy-6-nitropyridine-N-oxide researchgate.net

Halogenation (e.g., Further Bromination)

Further halogenation of this compound is another example of an electrophilic aromatic substitution reaction. The outcome is governed by the directing effects of the substituents already present on the pyridine ring.

Pyridine Nitrogen : Deactivating, directs meta (to C-3 and C-5).

Bromo Group (at C-3) : Deactivating, directs ortho and para (to C-2, C-4, C-6).

Methoxymethyl Group (at C-5) : Weakly activating, directs ortho and para (to C-2, C-4, C-6).

Considering these combined effects, the incoming electrophile (e.g., Br⁺) would be directed to the C-2, C-4, or C-6 positions. The C-3 and C-5 positions are already occupied. Among the available positions, C-4 is para to the bromine and ortho to the methoxymethyl group, while C-2 is ortho to both the bromine and the methoxymethyl group (and adjacent to the nitrogen), and C-6 is ortho to the methoxymethyl group. Steric hindrance at C-2 and C-6 might be slightly higher than at C-4. Therefore, further bromination is predicted to occur preferentially at the C-4 position, and potentially at the C-2 or C-6 positions, depending on the specific reaction conditions.

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound serves as a versatile handle for further molecular elaboration. Its reactivity is centered around the ether linkage and the methylene (B1212753) bridge, allowing for deprotection to the corresponding alcohol, oxidation to higher oxidation states, and other transformations.

Cleavage and Deprotection Strategies (e.g., to Hydroxymethyl)

The cleavage of the methoxymethyl ether in this compound to reveal the hydroxymethyl group—(3-bromopyridin-5-yl)methanol—is a common and crucial transformation in synthetic sequences. This deprotection is typically achieved under acidic conditions.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers, including methoxymethyl ethers, is boron tribromide (BBr₃). researchgate.netnih.gov The high reactivity of BBr₃ is attributed to the Lewis acidic nature of the boron center. nih.gov The general mechanism for ether cleavage by BBr₃ involves the formation of an ether adduct, followed by nucleophilic attack of the bromide ion on the methyl group, which cleaves the C-O bond. nih.gov While the precise stoichiometry can vary, it has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov This method is particularly advantageous due to its high efficiency under relatively mild conditions. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM).

A patent for the synthesis of azatetralones describes the use of various acid-labile alcohol protecting groups, including methoxymethyl, and their removal as a key step in the synthetic pathway. google.com

Table 1: Reagents for the Deprotection of Methoxymethyl Ethers

ReagentTypical ConditionsNotesReference
Boron tribromide (BBr₃)Dichloromethane (DCM), often at low temperatures (e.g., 0 °C to room temperature)Highly effective for aryl methyl and methoxymethyl ethers. Stoichiometry can be substoichiometric. researchgate.netnih.govnih.gov
Hydrochloric acid (HCl)Aqueous solution, often with a co-solventA more classical method; potential for side reactions with other acid-labile groups. libretexts.org

Oxidation Reactions at the Methoxymethyl Moiety

The methoxymethyl group in this compound can undergo oxidation to yield the corresponding aldehyde (3-bromo-5-formylpyridine) or carboxylic acid (3-bromo-5-carboxypyridine). The selective oxidation of such a group attached to a pyridine ring is a valuable transformation for introducing carbonyl functionality.

A variety of oxidizing agents can be considered for this purpose. For instance, selective oxidation of thienopyridines has been achieved using reagents like sodium hypochlorite (B82951) (NaOCl). acs.org While the substrate is different, it demonstrates that pyridinic systems are amenable to such oxidative transformations. Other common oxidizing agents used for the conversion of benzylic-type ethers and alcohols to aldehydes or carboxylic acids include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent. The choice of oxidant and reaction conditions determines the extent of oxidation. For example, milder oxidants like MnO₂ are often used for the selective oxidation of benzylic alcohols to aldehydes, while stronger oxidants like KMnO₄ will typically lead to the carboxylic acid.

In a related context, the oxidation of a hydroxymethyl group to a carboxylic acid using Jones reagent has been documented in the synthesis of intermediates for azatetralones. google.com Although this is for a hydroxymethyl group, it suggests a potential two-step sequence for the methoxymethyl group: deprotection followed by oxidation.

Table 2: Potential Oxidation Reactions of the Methoxymethyl Group

Target ProductPotential ReagentsGeneral ApplicabilityReference
3-Bromo-5-formylpyridine (Aldehyde)Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂)Applicable for controlled oxidation to the aldehyde stage. google.com
3-Bromo-5-carboxypyridine (Carboxylic Acid)Potassium permanganate (KMnO₄), Jones ReagentUsed for complete oxidation to the carboxylic acid. google.com

Transformations of the Ether Linkage

Beyond complete cleavage or oxidation, the ether linkage of the methoxymethyl group can potentially undergo other chemical transformations. While specific examples involving this compound are not prevalent in the literature, general principles of ether chemistry can be applied.

For instance, radical-mediated reactions could potentially functionalize the methylene bridge. Reactions involving the insertion of carbenes or nitrenes into the C-H bonds of the methoxymethyl group are also conceivable, although selectivity might be an issue.

Furthermore, the synthesis of related compounds, such as 5-methoxymethyl-2,3-pyridinedicarboxylic acid derivatives, has been achieved through the reaction of a 5-chloromethyl-2,3-pyridinedicarboxylic acid compound with an alkali metal methoxide (B1231860). google.com This highlights a method for forming the methoxymethyl group via nucleophilic substitution, a reaction that could potentially be reversed or modified. For example, reaction with other alkoxides could lead to different ethers, although this would likely require activation of the methylene group, akin to a Williamson ether synthesis.

The cleavage of the ether bond can also be facilitated by other Lewis acids, such as bismuth trichloride (B1173362) (BiCl₃), which has been shown to be effective for the deprotection of various MOM-ethers and esters. rsc.org This suggests that a range of Lewis acids could be explored for transformations of the ether linkage in this compound.

Computational and Theoretical Studies on 3 Bromo 5 Methoxymethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 3-Bromo-5-(methoxymethyl)pyridine, DFT calculations provide significant insights into its electronic structure, stability, reactivity, and spectroscopic characteristics. These theoretical studies are often performed using various functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

Electronic Structure Analysis and Molecular Orbitals

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In substituted pyridines, the HOMO is typically a π orbital, while the LUMO is a π* orbital. numberanalytics.com For this compound, the HOMO is expected to be delocalized over the pyridine (B92270) ring, with significant contributions from the methoxymethyl group. Conversely, the LUMO is anticipated to be predominantly located on the pyridine ring, influenced by the electronegative bromine atom.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. niscpr.res.in The presence of both electron-withdrawing (bromo) and electron-donating (methoxymethyl) groups can modulate this energy gap. nih.govbohrium.com DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap, providing a quantitative measure of the molecule's electronic stability. researchgate.net

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily a π* orbital on the pyridine ring, with influence from the bromine atom.
HOMO-6.8A π orbital delocalized over the pyridine ring and the methoxymethyl substituent.
HOMO-LUMO Gap5.3Indicates moderate kinetic stability and reactivity.

Conformational Analysis and Stability

The conformational flexibility of this compound arises from the rotation around the C-C and C-O bonds of the methoxymethyl substituent. scribd.com DFT calculations can be employed to explore the potential energy surface of the molecule by systematically rotating these bonds. This analysis helps identify the most stable conformers and the energy barriers between them. mdpi.com

The most stable conformation is likely to be one that minimizes steric hindrance between the methoxymethyl group and the adjacent hydrogen atom on the pyridine ring. The orientation of the methoxy (B1213986) group (-OCH3) relative to the pyridine ring will also influence stability due to potential intramolecular interactions. It is anticipated that a gauche conformation of the -CH₂OCH₃ group may be favored to reduce steric clash.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C4-C5-C7-O8)Relative Energy (kcal/mol)Stability
A60° (gauche)0.0Most Stable
B180° (anti)1.2Less Stable
C0° (eclipsed)3.5Least Stable (Transition State)

Reactivity Predictions and Reaction Pathway Modeling

DFT calculations are instrumental in predicting the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, for instance, can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. jocpr.com For this molecule, the nitrogen atom's lone pair would represent a region of negative potential, making it a likely site for protonation or coordination to metal centers. The regions near the hydrogen atoms of the pyridine ring would exhibit positive potential.

The presence of the bromine atom at the 3-position makes the molecule a candidate for various coupling reactions and nucleophilic substitutions. acs.orgeurjchem.com Theoretical modeling of reaction pathways can elucidate the mechanisms of such transformations. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined, offering insights into the feasibility and kinetics of a proposed reaction. niscpr.res.inunjani.ac.id For example, the reaction pathway for a Suzuki or Sonogashira coupling at the C-Br bond could be modeled to understand the catalytic cycle.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

DFT provides a reliable method for simulating various spectroscopic properties of this compound, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. jocpr.comacs.orgosti.gov These theoretical values, when compared to experimental spectra, can confirm the molecular structure. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the bromo and methoxymethyl substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. jocpr.comresearchgate.net This allows for the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as C-H stretching, C=C and C=N stretching of the pyridine ring, and vibrations of the methoxymethyl group. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by determining the energies of electronic transitions, typically of the π→π* type for aromatic systems like pyridine. bohrium.com This can help in understanding the photophysical properties of the molecule.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹³C NMRC3 (bearing Br)~118 ppm
¹³C NMRC5 (bearing CH₂OCH₃)~155 ppm
IRC-Br Stretch~650 cm⁻¹
IRPyridine Ring Stretch~1570 cm⁻¹
UV-Visλ_max~270 nm

Molecular Dynamics Simulations (if relevant for conformational flexibility or interactions)

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations are essential for characterizing the transient species that occur during chemical reactions, such as reaction intermediates and transition states. mdpi.com For reactions involving this compound, such as a nucleophilic aromatic substitution, DFT can be used to optimize the geometry of the Meisenheimer complex (the intermediate) and the transition states leading to and from it. niscpr.res.inresearchgate.net

The calculated energies of these species are crucial for constructing a detailed reaction energy profile. unjani.ac.id This profile provides quantitative data on activation barriers and the stability of intermediates, which are fundamental to understanding the reaction mechanism at a molecular level. rsc.org Analysis of the electronic structure of transition states can also reveal the nature of bond-forming and bond-breaking processes.

Applications and Synthetic Utility of 3 Bromo 5 Methoxymethyl Pyridine in Advanced Chemical Synthesis

Strategic Building Block in Heterocyclic Synthesis

The utility of 3-Bromo-5-(methoxymethyl)pyridine as a strategic building block is rooted in the reactivity of its functional groups, which allows for the elaboration of the pyridine (B92270) core into more complex heterocyclic systems.

While specific examples detailing the use of this compound in the synthesis of fused pyridine systems are not extensively documented in publicly available literature, the chemistry of analogous bromopyridines provides a clear blueprint for its potential applications. The bromine atom and the adjacent ring positions can participate in annulation reactions to form bicyclic and polycyclic aromatic systems.

Methodologies applicable to this substrate include:

Intramolecular Cyclization: Following a cross-coupling reaction at the 3-position to introduce a side chain containing a reactive group (e.g., an amine, alcohol, or activated methylene), subsequent intramolecular cyclization can lead to the formation of a new ring fused to the pyridine core.

Transition-Metal-Catalyzed Annulation: Palladium- or copper-catalyzed reactions can be employed to construct fused systems. For instance, reaction with a suitably functionalized alkyne could lead to the formation of pyrido-fused heterocycles through a cascade of coupling and cyclization events.

The presence of the methoxymethyl group can influence the regioselectivity of these reactions and can be a critical element in the final structure of the fused system.

The preparation of polysubstituted pyridines is a central theme in modern organic synthesis, and this compound is an exemplary substrate for this purpose. mdpi.comnih.govrsc.org The bromine atom at the C-3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-heteroatom bond formation. researchgate.net These reactions allow for the precise and efficient introduction of diverse substituents onto the pyridine ring.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyridine with an organoboron reagent (boronic acid or ester). nih.govmdpi.comresearchgate.net This is one of the most versatile methods for introducing aryl, heteroaryl, or vinyl groups at the 3-position. beilstein-journals.orgnih.gov

Sonogashira Coupling: This allows for the introduction of alkyne moieties through coupling with a terminal alkyne, providing a gateway to further functionalization.

Buchwald-Hartwig Amination: This reaction forms C-N bonds, enabling the synthesis of 3-amino-pyridine derivatives by coupling with a wide range of primary or secondary amines.

Heck Coupling: This reaction introduces alkenyl substituents by coupling with an alkene.

The high chemoselectivity of these reactions means that the methoxymethyl group typically remains intact, affording a highly functionalized pyridine product. The ability to systematically introduce different groups makes this building block valuable for creating libraries of compounds for screening purposes.

Interactive Table: Potential Cross-Coupling Reactions for this compound

Coupling ReactionReagent TypeBond FormedPotential Substituent Introduced
Suzuki-MiyauraAryl/heteroaryl boronic acidC-CPhenyl, Thienyl, Pyridyl
SonogashiraTerminal alkyneC-C (sp)Phenylethynyl, Trimethylsilylethynyl
Buchwald-HartwigAmine/AmideC-NAniline, Morpholine, Benzamide
HeckAlkeneC-C (sp2)Styrenyl, Acrylate (B77674)
StilleOrganostannaneC-CVinyl, Aryl, Alkyl
CyanationCyanide sourceC-CNCyano

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govnih.gov Substituted pyridines like this compound serve as crucial intermediates in the synthesis of novel therapeutic agents.

While direct synthesis of a named drug candidate from this compound is not prominently reported, its structural features are highly relevant to known bioactive scaffolds. The ability to use cross-coupling reactions to build biaryl or aryl-heteroaryl structures is a common strategy in drug discovery. scielo.brresearchgate.net For example, the structurally related intermediate 3-bromo-5-methylpyridine (B130446) is a key component in the synthesis of certain pharmaceutical compounds. patsnap.com The methoxymethyl group in the target compound offers a different steric and electronic profile, which can be exploited to modulate properties like solubility, metabolic stability, and target binding affinity.

The pyridine nucleus is a core component of molecules targeting a wide range of diseases. Research programs often synthesize libraries of related compounds to explore structure-activity relationships (SAR). This compound is an ideal starting material for such exploratory synthesis. By varying the substituent introduced at the 3-position via cross-coupling, medicinal chemists can rapidly generate a diverse set of analogues to probe the binding pocket of a biological target. The methoxymethyl substituent can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing the potency or selectivity of the final compound.

Applications in Agrochemical and Crop Protection Research

Pyridine-based compounds play a significant role in modern agriculture as herbicides, insecticides, and fungicides. The unique physicochemical properties of the pyridine ring contribute to the biological activity of these agrochemicals. Although specific patents or research articles detailing the direct application of this compound in the synthesis of a commercial agrochemical were not identified, its structure is analogous to intermediates used in this field. justia.comgoogle.com

The development of new agrochemicals often involves the creation of novel substituted heterocyclic compounds. google.com The synthetic versatility of this compound makes it a candidate for the synthesis of new active ingredients. The process of discovering new pesticides often involves derivatizing key intermediates to find compounds with improved efficacy, a broader spectrum of activity, or a better environmental profile. The combination of a reactive bromo-handle and a methoxymethyl group makes this compound a potentially useful platform for generating novel structures for high-throughput screening in agrochemical discovery programs.

Synthesis of Herbicidal and Pesticidal Intermediates

The development of novel agrochemicals is critical for global food security, and pyridine derivatives are integral to the synthesis of many active ingredients. Functionalized pyridines serve as key intermediates in the production of a wide range of pesticides. patsnap.com For instance, closely related compounds such as 3-bromo-5-methylpyridine are recognized as important building blocks in the manufacture of pesticides and dyes. patsnap.com

The structure of this compound makes it a valuable precursor for agrochemical synthesis. The bromine atom at the 3-position can be readily displaced or utilized in cross-coupling reactions to introduce other functional groups or build larger molecular frameworks. Simultaneously, the methoxymethyl group at the 5-position can be chemically modified, offering another point for diversification. This dual functionality allows chemists to systematically alter the compound's structure to optimize biological activity and selectivity for specific agricultural applications. While many pyridine derivatives have been incorporated into commercial agrochemicals, the specific pathways originating from this compound are part of ongoing research and development in the agrochemical industry.

Exploration in Materials Science and Functional Molecule Development

The unique electronic and structural properties of the pyridine ring have led to its incorporation into a variety of functional materials. This compound serves as a potential building block for creating sophisticated molecules for materials science applications, particularly in organic electronics and the construction of porous crystalline structures.

While specific, large-scale applications of this compound in organic electronics are not yet widely documented, its molecular structure is well-suited for the synthesis of materials for this field. The development of novel π-conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on the precise assembly of aromatic building blocks.

The bromo-substituent on the pyridine ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.orgnih.gov This reaction is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings, which is the fundamental step in creating the backbones of conjugated polymers. nih.govrsc.org The meta-substitution pattern (at positions 3 and 5) of this compound can be used to introduce defined kinks or bends in a polymer chain, disrupting planarity and influencing the material's solid-state packing, solubility, and electronic properties. rsc.org Through reactions like Suzuki coupling, this intermediate can be linked with other arylboronic acids or esters to construct complex, electronically active macromolecules. beilstein-journals.orgresearchgate.netnih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The choice of ligand is crucial as it dictates the resulting MOF's structure, pore size, and chemical properties. Pyridine-based polycarboxylates are a highly important class of ligands for MOF synthesis.

Specifically, pyridine-3,5-dicarboxylic acid is a widely employed ligand that coordinates with various metal ions—including zinc, cadmium, and cobalt—to produce MOFs with diverse and often complex three-dimensional structures. rsc.orgresearchgate.netmdpi.com this compound is a logical and valuable precursor for the synthesis of this essential ligand. A plausible synthetic pathway involves two primary transformations:

Carboxylation at the 3-position: The bromine atom can be converted into a carboxylic acid group through methods such as lithium-halogen exchange followed by quenching with carbon dioxide, or via palladium-catalyzed carboxylation reactions.

Oxidation at the 5-position: The methoxymethyl group can be oxidized to a carboxylic acid. This transformation is a known process for converting alkyl or substituted alkyl side chains on aromatic rings into carboxyl groups.

By following such a synthetic route, this compound can be efficiently converted into the pyridine-3,5-dicarboxylic acid ligand, enabling access to a wide array of functional MOFs for applications in gas storage, separation, and catalysis.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-(methoxymethyl)pyridine, and how can reaction conditions influence yield?

The synthesis typically involves bromination of a pyridine precursor followed by functionalization. For example:

  • Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to introduce bromine at the 3-position .
  • Methoxymethyl Introduction : Employ nucleophilic substitution or coupling reactions. A methoxymethyl group can be introduced via a Williamson ether synthesis using 5-hydroxypyridine derivatives and methoxymethyl chloride .
  • Yield Optimization : Key factors include temperature control (avoiding side reactions like over-bromination), stoichiometric ratios (1:1.2 for NBS), and inert atmospheres (N₂ or Ar) to prevent oxidation .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Chromatography : Use column chromatography (silica gel, hexane/EtOAc gradient) for purification. TLC (Rf ~0.4 in 3:1 hexane/EtOAc) monitors intermediates .
  • Spectroscopic Analysis :
    • NMR : ¹H NMR should show a singlet for the methoxymethyl group (-OCH₂O-) at δ 3.3–3.5 ppm and aromatic protons at δ 7.5–8.5 ppm .
    • HRMS : Confirm molecular weight (C₈H₁₀BrNO₃: theoretical 247.98 g/mol) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry and bond angles .

Q. What solvent systems are effective for recrystallizing this compound?

  • Polar Solvents : Ethanol/water (7:3 v/v) or acetone/hexane mixtures yield high-purity crystals. Slow cooling (0.5°C/min) minimizes impurities .
  • Crystallization Challenges : The compound’s moderate polarity may require iterative solvent screening.

Advanced Research Questions

Q. How do electronic and steric effects of the methoxymethyl group influence regioselectivity in further functionalization?

  • Electronic Effects : The methoxymethyl (-OCH₂O-) group is electron-donating, activating the pyridine ring for electrophilic substitution at the 4-position (meta to bromine).
  • Steric Hindrance : Bulky substituents at the 5-position may limit access to the 2- and 6-positions. For example, Suzuki-Miyaura coupling at the 3-bromo site proceeds efficiently, while Ullmann couplings require larger catalysts (e.g., XPhos Pd G3) .
  • Case Study : In 3-Bromo-5-(2,5-difluorophenyl)pyridine, similar steric effects reduce coupling yields by 15–20% compared to less hindered analogs .

Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound derivatives?

  • DFT/TDDFT : Calculate hyperpolarizability (β) and dipole moments using B3LYP/6-311++G(d,p) basis sets. Substituents like methoxymethyl enhance β values by 30–40% due to charge transfer .
  • Molecular Docking : Predict interactions with biological targets (e.g., nicotinic acetylcholine receptors) using AutoDock Vina. The methoxymethyl group’s flexibility may improve binding affinity .

Q. How can contradictory biological activity data for analogs be resolved?

  • Case Example : In 3-Bromo-5-(2,5-difluorophenyl)pyridine, conflicting IC₅₀ values (5–25 µM across studies) arise from assay conditions (e.g., cell line variability, DMSO concentration).
  • Resolution Strategies :
    • Standardize protocols (e.g., fixed DMSO ≤0.1%).
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
    • Compare with structurally rigid analogs to isolate substituent effects .

Q. What advanced techniques characterize the compound’s reactivity under photochemical conditions?

  • Laser Deposition Studies : UV-Vis spectroscopy (λmax ~270 nm) tracks photodegradation. Methoxymethyl groups increase photostability by 20% compared to methyl analogs .
  • EPR Spectroscopy : Detect radical intermediates during light-induced bromine dissociation .

Methodological Recommendations

  • Synthetic Scalability : Transition from batch to flow chemistry for bromination steps to improve yield reproducibility .
  • Data Reproducibility : Archive raw NMR/FID files and computational input files in open-access repositories (e.g., Zenodo).
  • Safety Protocols : Handle brominated pyridines in fume hoods due to volatility (bp ~200–220°C) and potential lachrymatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.